Bicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique cage-like structure, which consists of two fused cyclopropane rings. It has the molecular formula and a molecular weight of approximately 110.1968 g/mol. The compound is notable for its rigidity and symmetrical arrangement, which significantly influences its chemical properties and reactivity . Bicyclo[2.2.2]octane is also referred to as cyclohexane, 1,4-endo-(1,2-ethanediyl)-, and is recognized for its potential applications in materials science and organic synthesis due to its structural characteristics .
These reactions underscore the compound's versatility in synthetic organic chemistry.
Bicyclo[2.2.2]octane derivatives have shown promise in biological applications, particularly in medicinal chemistry. The compound is involved in synthesizing various natural products and alkaloids, which are known for their biological activities . Specific studies have indicated that bicyclo[2.2.2]octane structures can interact with biological targets through tandem reactions, contributing to the synthesis of complex molecules with potential therapeutic effects .
The synthesis of bicyclo[2.2.2]octane can be achieved through several methods:
Bicyclo[2.2.2]octane has various applications across different fields:
Research on bicyclo[2.2.2]octane has revealed insights into its interactions within chemical systems:
Bicyclo[2.2.2]octane is often compared with other similar compounds due to its unique structural features:
| Compound | Structure Type | Notable Characteristics |
|---|---|---|
| Cubane | Rigid cage-like | Known for high energy density and applications in explosives |
| Bicyclo[1.1.1]pentane | Rigid bicyclic | Used as a bioisostere in drug design |
| Bicyclo[3.3.0]octane | Rigid bicyclic | Exhibits different reactivity patterns compared to bicyclo[2.2.2]octane |
Uniqueness: Bicyclo[2.2.2]octane stands out due to its specific bicyclic framework that balances stability and reactivity, making it particularly useful in synthesizing complex molecules and applications requiring rigid structures .
Bicyclo[2.2.2]octane is a saturated hydrocarbon with the molecular formula C8H14 [1]. This bicyclic compound consists of eight carbon atoms and fourteen hydrogen atoms arranged in a distinctive three-dimensional structure [2]. The molecular weight of bicyclo[2.2.2]octane is 110.20 g/mol, as determined by precise molecular mass calculations [1] [2].
Bicyclo[2.2.2]octane is registered under the Chemical Abstracts Service (CAS) Registry Number 280-33-1, which serves as its unique identifier in chemical databases [4]. The compound is also known by several synonyms including 1,4-endoethylenecyclohexane and cyclohexane, 1,4-endo-(1,2-ethanediyl)-, which reflect its structural relationship to cyclohexane [2] [9].
| Property | Value |
|---|---|
| Molecular Formula | C8H14 |
| Molecular Weight | 110.20 g/mol |
| CAS Registry Number | 280-33-1 |
| Synonyms | 1,4-Endoethylenecyclohexane; Cyclohexane, 1,4-endo-(1,2-ethanediyl)-; Bicyclo(2.2.2)octane |
Bicyclo[2.2.2]octane possesses a distinctive three-dimensional structure characterized by two bridgehead carbon atoms (positions 1 and 4) connected by three ethylene bridges [1] [2]. Each bridge contains two carbon atoms, creating a symmetrical cage-like structure [6]. The name "bicyclo[2.2.2]octane" describes this arrangement, with the numbers in brackets indicating the number of carbon atoms in each of the three bridges connecting the bridgehead carbons [2].
The structural geometry of bicyclo[2.2.2]octane can be visualized as a cyclohexane ring with an ethylene bridge connecting the 1 and 4 positions [9]. This creates a rigid, three-dimensional framework with well-defined spatial relationships between atoms [7]. The bridgehead carbon atoms serve as junction points for the three bridges, resulting in a compact, symmetrical molecular architecture [14].
The atomic arrangement in bicyclo[2.2.2]octane follows a specific pattern where each bridgehead carbon is bonded to three other carbon atoms (one from each bridge), while each bridge carbon is bonded to two other carbon atoms and two hydrogen atoms [6] [7]. This arrangement creates a stable molecular framework with specific geometric constraints that influence its chemical and physical properties [14].
Precise measurements of bond lengths and angles in bicyclo[2.2.2]octane have been determined through electron diffraction studies [25]. These studies provide valuable insights into the molecular geometry and structural parameters of this bicyclic compound [25].
The carbon-carbon bonds in bicyclo[2.2.2]octane exhibit slight variations depending on their position within the molecular framework [25]. The average carbon-carbon bond length is 1.542 ± 0.004 Å, which is consistent with typical single bond lengths in saturated hydrocarbons [25] [6]. More specifically, the bonds between bridgehead carbons and bridge carbons (C1-C2) measure 1.538 ± 0.015 Å, while the bonds within the bridges (C2-C3) are slightly longer at 1.552 ± 0.029 Å [25].
The carbon-hydrogen bonds in bicyclo[2.2.2]octane have an average length of 1.107 ± 0.009 Å, which is typical for sp3 hybridized carbon atoms [25]. These bond length measurements provide important structural information about the molecular geometry of bicyclo[2.2.2]octane [6].
| Bond Type | Length (Å) |
|---|---|
| Average C-C | 1.542 ± 0.004 |
| C1-C2 (bridgehead-bridge) | 1.538 ± 0.015 |
| C2-C3 (within bridge) | 1.552 ± 0.029 |
| Average C-H | 1.107 ± 0.009 |
The bond angles in bicyclo[2.2.2]octane are particularly noteworthy as they closely approach the ideal tetrahedral angle of 109.5° [25]. The C1-C2-C3 angle (bridgehead-bridge-bridge) measures 109.7° ± 0.7°, indicating minimal angle strain in the molecular framework [25] [6]. Similarly, the H-C-H angle is 110.1° ± 5.6°, which is consistent with tetrahedral geometry [25].
| Angle Type | Angle (degrees) |
|---|---|
| C1-C2-C3 (bridgehead-bridge-bridge) | 109.7° ± 0.7° |
| H-C-H | 110.1° ± 5.6° |
These bond lengths and angles contribute to the overall stability and conformational properties of bicyclo[2.2.2]octane, making it an interesting subject for structural studies in organic chemistry [6] [25].
Bicyclo[2.2.2]octane possesses high symmetry, which is classified under the D3h point group when considering its average structure [7] [14] [25]. This symmetry classification is based on the presence of specific symmetry elements within the molecular framework [14]. The D3h point group is characterized by a principal three-fold rotation axis (C3) that passes through the two bridgehead carbon atoms, three two-fold rotation axes (C2) perpendicular to the principal axis, a horizontal mirror plane (σh), and three vertical mirror planes (σv) [7] [14].
The three two-fold rotation axes in bicyclo[2.2.2]octane cut through each of the three bridges at their midpoints [7] [14]. These symmetry elements create a highly ordered molecular structure with equivalent bridges [14]. However, it is important to note that while the average structure of bicyclo[2.2.2]octane corresponds to D3h symmetry, instantaneous structures may exhibit lower symmetry due to molecular vibrations and conformational flexibility [25].
Electron diffraction studies have revealed that bicyclo[2.2.2]octane undergoes a twisting motion around its principal axis, with a broad potential energy minimum around the D3h conformation [25]. The potential function for this twisting motion can be described as V(φ) = k2φ2 + k4φ4, where k2 = -4.0 kcal/mol and k4 = 54.2 kcal/mol [25]. This function indicates that the molecule may have a small energy barrier (approximately 100 cal/mol) at the perfect D3h conformation, leading to a description of bicyclo[2.2.2]octane as having "quasi-D3h" structure [25].
The root mean square (RMS) angle of torsion for this twisting motion is 12.0° ± 1.5° in terms of the dihedral angle φ, with a classical turning point of 21.5° ± 0.5° [25]. These measurements provide valuable insights into the dynamic behavior of bicyclo[2.2.2]octane and its conformational preferences [14] [25].
The high symmetry of bicyclo[2.2.2]octane has significant implications for the topicity of its hydrogen atoms [10]. Topicity refers to the stereochemical relationship between hydrogen atoms in a molecule and is an important concept in understanding chemical reactivity and spectroscopic properties [10] [14].
In bicyclo[2.2.2]octane, the hydrogen atoms can be classified based on their positions within the molecular framework [10]. The hydrogen atoms attached to the bridgehead carbon atoms (positions 1 and 4) are homotopic, meaning they are equivalent due to the D3h symmetry of the molecule [10] [14]. These hydrogen atoms would give identical signals in nuclear magnetic resonance (NMR) spectroscopy and would exhibit identical chemical reactivity [10].
In contrast, the hydrogen atoms attached to the bridge carbon atoms (positions 2, 3, 5, 6, 7, and 8) exist as enantiotopic pairs [10] [13]. Each bridge carbon has two hydrogen atoms that are mirror images of each other but are not superimposable through rotation [10]. These enantiotopic hydrogen atoms would give identical signals in a standard NMR spectrum but could be distinguished in a chiral environment [13].
| Position | Hydrogen Type | Explanation |
|---|---|---|
| Bridgehead (C1, C4) | Homotopic | Hydrogens at bridgehead positions are equivalent due to the D3h symmetry |
| Bridge carbons (C2, C3, C5, C6, C7, C8) | Enantiotopic pairs | Each bridge carbon has two hydrogens that are mirror images of each other |
The topicity of hydrogen atoms in bicyclo[2.2.2]octane is frequently studied in various competitive examinations and serves as an excellent example for understanding symmetry principles in organic molecules [10] [13]. This classification is crucial for predicting and interpreting spectroscopic data and understanding the stereochemical outcomes of reactions involving bicyclo[2.2.2]octane [10] [14].
Bicyclo[2.2.2]octane exhibits remarkable conformational stability compared to many other cyclic and bicyclic hydrocarbons [12]. This stability arises from its unique structural features and the distribution of strain energy throughout the molecular framework [12] [19].
The conformational analysis of bicyclo[2.2.2]octane reveals that the boat-shaped conformation is the most stable form [12]. This preference is attributed to the minimization of steric hindrance and van der Waals strain in this particular arrangement [12]. The boat conformation allows for optimal spacing between hydrogen atoms and reduces unfavorable non-bonded interactions [12] [19].
Ring strain in bicyclo[2.2.2]octane can be analyzed by considering several contributing factors [12] [19]. The total ring strain energy is moderate compared to other bicyclic systems, which contributes to the relative stability of this compound [12]. The strain components can be broken down as follows:
| Strain Component | Description | Relative Contribution |
|---|---|---|
| Total Ring Strain Energy | Moderate compared to other bicyclic systems | 100% |
| Angle Strain | Minimal due to near-tetrahedral bond angles (109.7°) | ~30% |
| Torsional Strain | Present due to eclipsing interactions in the bridges | ~60% |
| Van der Waals Strain | Minimal in boat conformation | ~10% |
The angle strain in bicyclo[2.2.2]octane is minimal because the bond angles (109.7°) are very close to the ideal tetrahedral angle of 109.5° [25] [12]. This is in contrast to many other cyclic compounds where deviation from ideal bond angles contributes significantly to ring strain [19].
Torsional strain, arising from eclipsing interactions between bonds, represents the largest component of the total strain energy in bicyclo[2.2.2]octane [12] [15]. These eclipsing interactions occur primarily within the ethylene bridges and contribute to the overall conformational preferences of the molecule [15].
Van der Waals strain, resulting from non-bonded interactions between atoms, is minimized in the boat conformation of bicyclo[2.2.2]octane [12]. This further stabilizes this particular conformational arrangement and contributes to the overall stability of the compound [12] [19].
Bicyclo[2.2.2]octane represents an important member of the bicyclic hydrocarbon family and exhibits distinctive structural and chemical properties when compared to other bicyclic systems [19] [12]. This comparison provides valuable insights into the relationship between molecular structure and properties in bicyclic compounds [19].
When compared to norbornane (bicyclo[2.2.1]heptane), bicyclo[2.2.2]octane shows several notable differences [19] [16]. Bicyclo[2.2.2]octane has one additional carbon atom (8 versus 7) and features three bridges of equal length (2 carbons each), whereas norbornane has bridges of unequal length (1-2 carbons) [19] [16]. This structural difference results in higher symmetry for bicyclo[2.2.2]octane (D3h point group) compared to norbornane (C2v point group) [14] [19].
Bicyclo[2.2.2]octane exhibits greater conformational flexibility than norbornane due to its more symmetrical structure and longer bridges [16] [19]. This flexibility is reflected in the twisting motion around the principal axis, which has been observed in electron diffraction studies [25]. In contrast, norbornane is more rigid due to its shorter bridges and higher ring strain [16] [19].
The ring strain energy in bicyclo[2.2.2]octane is moderate, whereas norbornane has higher ring strain due to its more constrained geometry [12] [19]. This difference in ring strain affects the reactivity of these compounds, with norbornane generally showing higher reactivity in reactions that are facilitated by ring strain release [19].
When compared to adamantane, a tricyclic compound with a cage-like structure, bicyclo[2.2.2]octane shows significant differences in symmetry, strain, and conformational properties [19]. Adamantane belongs to the Td point group and exhibits very low ring strain and conformational flexibility due to its highly symmetrical cage structure [19]. In contrast, bicyclo[2.2.2]octane has moderate ring strain and greater conformational flexibility [12] [19].
| Property | Bicyclo[2.2.2]octane | Bicyclo[2.2.1]heptane (Norbornane) | Adamantane |
|---|---|---|---|
| Number of Carbon Atoms | 8 | 7 | 10 |
| Number of Bridges | 3 | 3 | Cage structure |
| Bridge Length | 2 carbons each | 1-2 carbons | Not applicable |
| Point Group | D3h (average) | C2v | Td |
| Bond Angles | Near tetrahedral (109.7°) | Distorted from tetrahedral | Tetrahedral (109.5°) |
| Conformational Flexibility | Moderate | Low | Very low |
| Ring Strain Energy | Moderate | High | Very low |
| Reactivity | Moderate | Higher | Low |
Bicyclo[3.3.1]nonane represents another interesting comparison point, with nine carbon atoms and bridges of varying length (2-3 carbons) [19]. This compound exhibits lower ring strain and higher conformational flexibility compared to bicyclo[2.2.2]octane, resulting in different chemical behavior and properties [19].